molecular formula C30H45N5O7S B581906 Z-D-Arg(mtr)-OH cha CAS No. 210557-94-1

Z-D-Arg(mtr)-OH cha

Cat. No. B581906
CAS RN: 210557-94-1
M. Wt: 619.778
InChI Key: MDRGEGBEEQDQPG-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Arg(mtr)-OH cha, also known as N-alpha-Carbobenzyloxy-Ng-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylamine salt or Cbthis compound, is a chemical compound with the molecular formula C30H45N5O7S . It has a molecular weight of 619.8 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C30H45N5O7S . The average mass is 619.773 Da and the monoisotopic mass is 619.303955 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 619.8 and a molecular formula of C30H45N5O7S . Additional physical and chemical properties such as melting point, boiling point, density, and others are not detailed in the available resources .

Scientific Research Applications

1. Catalysis and Chemical Reactions

  • Cu–CHA zeolites, including Z-D-Arg(mtr)-OH cha, are used in catalysis, particularly for deNOx applications using NH3-assisted selective catalytic reduction (NH3–SCR) and for low-temperature selective oxidation of methane to methanol (MTM) (Martini, Alladio, & Borfecchia, 2018).

2. Magnetic Resonance Imaging (MRI)

  • This compound compounds are explored in the field of MRI, particularly in the development of Magnetization Transfer Contrast (MTC) and Chemical Exchange Saturation Transfer (CEST) imaging. These methods allow molecular information to be accessed with enhanced sensitivity (Zijl, Lam, Xu, Knutsson, & Stanisz, 2017).

3. Chemical Exchange Saturation Transfer (CEST)

  • This compound is relevant in the quantification of CEST processes in aqueous systems, particularly in the context of evaluating z-spectra for better understanding tissue properties in medical imaging (Zaiss, Schmitt, & Bachert, 2011).

4. X-ray Absorption Spectroscopy (XAS)

5. Magnetization Transfer (MT) MRI

  • Applications in MT MRI techniques, such as Z-spectroscopy with Alternating-Phase Irradiation (ZAPI), are explored to study water-macromolecule interactions and pH-sensitive exchange dynamics (Närväinen, Hubbard, Kauppinen, & Morris, 2010).

6. Remote Reference Magnetotellurics

  • The compound is also relevant in the field of geophysics, particularly in remote reference magnetotellurics (MT) for estimating the true impedance tensor in geological structures (Gamble, Goubau, & Clarke, 1979).

Safety and Hazards

Z-D-Arg(mtr)-OH cha is for R&D use only and is not intended for medicinal, household, or other uses . In case of contact with skin or eyes, it is recommended to rinse with pure water for at least 15 minutes . If ingested, do not induce vomiting and seek medical attention immediately . It is advised to handle this compound in a well-ventilated place, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGEGBEEQDQPG-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692816
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-D-ornithine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210557-94-1
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-D-ornithine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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